Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate
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Overview
Description
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₁NO₃ and its molecular weight is 333.47. The purity is usually 95%.
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Scientific Research Applications
Inhibition and Binding Properties
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate exhibits significant properties in inhibiting human type 2 5alpha-reductase, a key enzyme involved in certain medical conditions. Modifications to its structure can lead to potent dual inhibitors of both type 1 and 2 5alpha-reductase while also enhancing affinity to the human androgen receptor. Such compounds are potential antagonists of testosterone and dihydrotestosterone action, useful in treating conditions like prostatic carcinoma (Tolman et al., 1997).
Synthesis and Optimization
The compound serves as a key intermediate in synthesizing potent 5alpha-reductase inhibitors. A study demonstrated the synthesis process from a known methyl 3-oxo-4-androstene-17beta carboxylate, creating derivatives for further pharmacological applications (Kan et al., 2003).
Therapeutic Applications
Its derivatives have shown inhibition of 17beta-hydroxysteroid dehydrogenase type 7, an enzyme modulating levels of estrogens and androgens in humans, indicating potential therapeutic use in conditions influenced by these hormones (Bellavance et al., 2009).
Anti-Androgenic Effects
Research indicates that certain derivatives of this compound are effective 5alpha-reductase inhibitors, demonstrating potential in treating skin disorders linked to excess androgenic activity, such as acne and androgenic alopecia, by reducing dihydrotestosterone formation (Chen et al., 1998).
Role in Hormone Metabolism
Studies have also explored its role in the metabolism of key hormones, shedding light on its potential applications in understanding and manipulating hormone-related processes in the body (Templeton & Michiel, 1978).
Mechanism of Action
Target of Action
Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is an intermediate in the synthesis of Finasteride and Dutasteride . These are 5α-reductase inhibitors , which means the primary target of this compound is the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen.
Mode of Action
As a 5α-reductase inhibitor, this compound binds to the enzyme and prevents it from converting testosterone to DHT . This results in a decrease in DHT levels and an increase in testosterone levels.
Biochemical Pathways
The inhibition of 5α-reductase affects the androgen pathway. By preventing the conversion of testosterone to DHT, it reduces the effects of DHT on tissues. This can lead to beneficial effects in conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Pharmacokinetics
These drugs are generally well-absorbed after oral administration, metabolized in the liver, and excreted in feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of DHT levels and the consequent effects on tissues sensitive to this hormone. This can lead to a decrease in the size of the prostate gland in benign prostatic hyperplasia, reduced sebum production in acne, and other effects related to the reduction of DHT activity .
Biochemical Analysis
Biochemical Properties
As an intermediate in the synthesis of Finasteride and Dutasteride, it may interact with enzymes, proteins, and other biomolecules involved in the 5α-reductase pathway
Cellular Effects
Given its role in the synthesis of 5α-reductase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to androgen synthesis .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the 5α-reductase pathway .
Metabolic Pathways
It is likely to interact with enzymes or cofactors in the 5α-reductase pathway
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOERJCUZAWQB-ALHYADCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73671-92-8 |
Source
|
Record name | 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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